

Head-to-head comparison of (R)-Crinecerfont and Emraciclib

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Compound of Interest		
Compound Name:	(R)-Crinecerfont	
Cat. No.:	B14746690	Get Quote

Head-to-Head Comparison: (R)-Crinecerfont and Emraciclib

A Note on "Emraciclib": Publicly available scientific literature and clinical trial databases do not contain information on a compound named "Emraciclib." It is possible that this is a typographical error and may refer to "Abemaciclib," a cyclin-dependent kinase 4/6 (CDK4/6) inhibitor approved for the treatment of certain types of breast cancer. Given that **(R)-Crinecerfont** is a corticotropin-releasing factor type 1 (CRF1) receptor antagonist for congenital adrenal hyperplasia (CAH), a direct head-to-head comparison with a CDK4/6 inhibitor for oncology would not be scientifically meaningful due to their vastly different mechanisms of action and therapeutic indications.

Therefore, this guide will provide a comprehensive overview of **(R)-Crinecerfont**, including its mechanism of action, preclinical and clinical data, and relevant experimental protocols. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

(R)-Crinecerfont (CRENESSITY™)

(R)-Crinecerfont, also known as NBI-74788, is a first-in-class, oral, selective, non-steroidal corticotropin-releasing factor type 1 (CRF1) receptor antagonist.[1][2] It is developed for the treatment of classic congenital adrenal hyperplasia (CAH) due to 21-hydroxylase deficiency.[3]



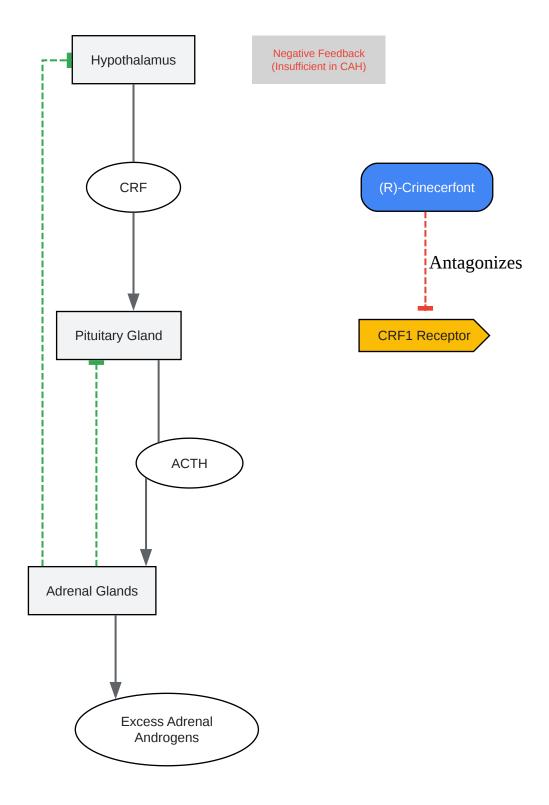
The FDA has approved CRENESSITY™ (crinecerfont) for this indication in both adult and pediatric patients aged four years and older.[1]

Mechanism of Action

CAH is a genetic disorder characterized by a deficiency in an enzyme, most commonly 21-hydroxylase, required for cortisol synthesis in the adrenal glands. This deficiency leads to a lack of negative feedback on the hypothalamic-pituitary-adrenal (HPA) axis, resulting in the overproduction of corticotropin-releasing factor (CRF) and subsequently adrenocorticotropic hormone (ACTH).[4] Elevated ACTH levels lead to adrenal hyperplasia and the shunting of steroid precursors toward the androgen synthesis pathway, causing hyperandrogenism.[4]

(R)-Crinecerfont works by selectively antagonizing the CRF1 receptor in the pituitary gland.[5] [6] This blockade reduces the secretion of ACTH, which in turn decreases the production of adrenal androgens, such as androstenedione.[4] This steroid-independent mechanism allows for a reduction in the supraphysiologic doses of glucocorticoids typically required to manage androgen excess in CAH patients, thereby potentially mitigating the long-term side effects of high-dose steroid therapy.[3][4]





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Figure 1. Mechanism of action of (R)-Crinecerfont in CAH.

Preclinical and Clinical Data



An open-label, multiple-dose, dose-finding Phase 2 study in adults with classic CAH demonstrated that **(R)-Crinecerfont** led to meaningful reductions in key disease biomarkers after 14 days of treatment.

Biomarker	Dose of (R)-Crinecerfont (twice daily)	Median Percent Reduction from Baseline
ACTH	50 mg - 100 mg	54% - 75%
17-hydroxyprogesterone (17- OHP)	50 mg - 100 mg	54% - 75%
Androstenedione (A4)	50 mg - 100 mg	21% - 64% (dose-related)
Data from a Phase 2 study in adults with CAH.[2]		

A similar Phase 2 study in adolescents (aged 14-17 years) with classic CAH also showed substantial reductions in adrenal androgens and their precursors after 14 days of treatment with 50 mg of **(R)-Crinecerfont** twice daily.[7]

Biomarker	Median Percent Reduction from Baseline
ACTH	57%
17-OHP	69%
Androstenedione	58%
Data from a Phase 2 study in adolescents with CAH.[4]	

The efficacy and safety of **(R)-Crinecerfont** were further evaluated in the Phase 3 CAHtalyst[™] global registrational studies in both adult and pediatric patients with classic CAH.

CAHtalyst™ Adult Study



Endpoint	(R)-Crinecerfont (n=122)	Placebo (n=60)	p-value
Primary: Percent reduction in daily glucocorticoid (GC) dose at Week 24 while maintaining androgen control	-27.3%	-10.3%	<0.0001
Key Secondary: Percent of patients achieving a physiologic GC dose at Week 24	~63%	~18%	<0.0001
Key Secondary: Change in androstenedione from baseline at Week 4	-299 ng/dL	+45.5 ng/dL	<0.001
Data from the Phase 3 CAHtalyst™ Adult Study.[3][8]			

CAHtalyst™ Pediatric Study



Endpoint	(R)-Crinecerfont (n=69)	Placebo (n=31)	p-value
Primary: Change in androstenedione from baseline at Week 4	-6.9 nmol/L	+2.5 nmol/L	0.0002
Key Secondary: Percent change in daily GC dose from baseline to Week 28	-18.0%	+5.6%	<0.0001
Percent of patients achieving a physiologic GC dose at Week 28	30%	0%	-
Data from the Phase 3 CAHtalyst™ Pediatric Study.[9][10]			

Experimental Protocols

The following provides a general overview of the methodologies used in the Phase 3 CAHtalyst™ clinical trials.

- Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.[8]
- Participants: 182 adults with classic CAH due to 21-hydroxylase deficiency.[3][8]
- Intervention: Participants were randomized in a 2:1 ratio to receive either **(R)-Crinecerfont** or placebo for 24 weeks.[8]
- Dosing: Glucocorticoid treatment was kept stable for the first 4 weeks to assess androstenedione levels. This was followed by a 20-week period of glucocorticoid dose reduction and optimization to find the lowest dose that maintained androstenedione control.
 [8]

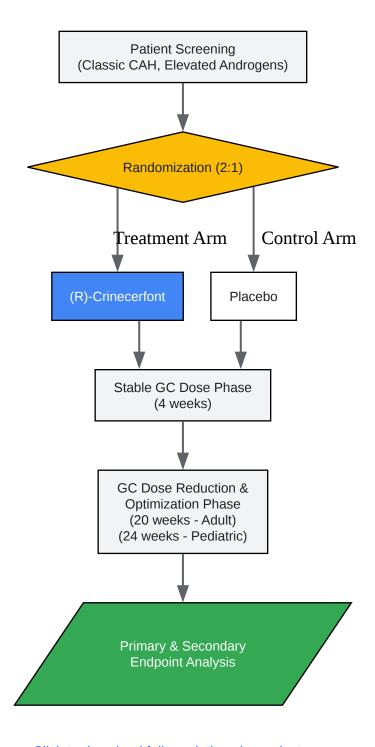






- Primary Endpoint: The percent change in the daily glucocorticoid dose from baseline to week 24, with the maintenance of androstenedione control.[8]
- Key Secondary Endpoints: Change in androstenedione levels at week 4 and the proportion of patients achieving a physiologic glucocorticoid dose at week 24.[8]
- Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.
- Participants: 103 children and adolescents (aged 2-17 years) with classic CAH.[9]
- Intervention: Participants were randomized to receive either oral (R)-Crinecerfont twice daily or placebo for 28 weeks.[9]
- Dosing: (R)-Crinecerfont was administered at a weight-guided dose: 25 mg for 10 to <20 kg, 50 mg for 20 to <55 kg, and 100 mg for ≥55 kg.[9]
- Primary Endpoint: The change in androstenedione levels from baseline to week 4.[9]
- Key Secondary Endpoints: The change in daily glucocorticoid dose from baseline to week 28.[9]





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